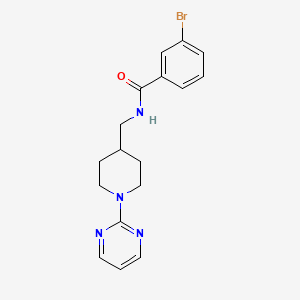

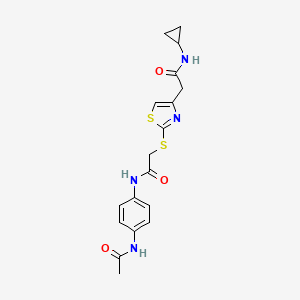

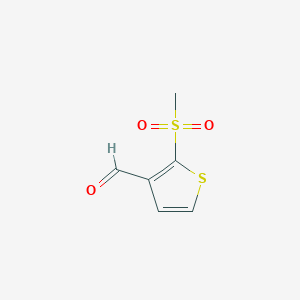

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide is a synthetic compound that is widely used in scientific research. This compound has gained significant attention due to its potential application in the development of new drugs.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Applications

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide derivatives exhibit significant antimicrobial and antifungal activities. Studies have demonstrated the synthesis of various analogs with promising in vitro antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as antifungal action against strains such as Candida albicans, Aspergillus niger, and Aspergillus clavatus. These findings suggest potential therapeutic applications in treating microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013; Desai, Rajpara, & Joshi, 2013).

Synthetic Applications

The compound and its derivatives have been utilized in the synthesis of various bioactive molecules. For example, novel oxazoline derivatives containing a sulfur ether moiety have been designed and synthesized, showing excellent acaricidal activity against mite eggs and larvae. This indicates a potential for developing new acaricides or pesticides for agricultural applications (Yu, Liu, Li, & Wang, 2015). Furthermore, the synthesis of polybenzoxazines with phenylnitrile functional groups showcases the application of these compounds in creating materials with improved thermal stability and dynamic mechanical properties, hinting at their usefulness in advanced material science (Qi et al., 2009).

Anticancer Research

Some derivatives have been explored for their antitumor properties, such as the inhibition of human ribonucleotide reductase (RNR), which is a critical enzyme in DNA replication and repair. This inhibition suggests potential anticancer activity, especially in BRCA-1–defective human breast cancer cells, where it was found to induce more double-strand breaks and DNA-damage response compared to wild-type cells. This could make such compounds valuable as cancer therapies, particularly for certain breast cancers (Chen et al., 2015).

Wirkmechanismus

Mode of Action

The specific mode of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide is currently unknown . The interaction of this compound with its potential targets and the resulting changes at the molecular level are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide . .

Eigenschaften

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N2O3S/c17-13-3-1-4-14(18)15(13)16(21)19-11-5-7-12(8-6-11)20-9-2-10-24(20,22)23/h1,3-8H,2,9-10H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONRYRRHNZJAOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2,2,2-Trifluoroethoxymethyl)phenyl]prop-2-enamide](/img/structure/B2447544.png)

![3-(3-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2447554.png)

![2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2447557.png)

![N-(4-methoxybenzyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2447558.png)

![1-[(4-Carbamoylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B2447560.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)